molecular formula C9H10O2 B6264638 2-(1-hydroxycyclopropyl)phenol CAS No. 60068-23-7

2-(1-hydroxycyclopropyl)phenol

Cat. No.: B6264638
CAS No.: 60068-23-7
M. Wt: 150.17 g/mol
InChI Key: CWAWONXTLJKHHC-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclopropyl)phenol is a phenolic derivative characterized by a hydroxyl-substituted cyclopropane ring attached to the ortho position of the phenol core. The cyclopropane ring introduces significant steric strain and electronic effects, which may influence its physicochemical properties, such as acidity, solubility, and reactivity.

Properties

CAS No.

60068-23-7

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(1-hydroxycyclopropyl)phenol

InChI

InChI=1S/C9H10O2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4,10-11H,5-6H2

InChI Key

CWAWONXTLJKHHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2O)O

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclopropyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclopropylphenol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield cyclopropylphenol derivatives.

Scientific Research Applications

2-(1-Hydroxycyclopropyl)phenol has several scientific research applications:

Comparison with Similar Compounds

Table 1: Substituent Effects in Ortho- and Para-Substituted Phenols

Compound Name Substituent Position/Type Key Features Reference
This compound Ortho: 1-hydroxycyclopropyl High ring strain (cyclopropane), potential for enhanced acidity/reactivity
2-(1-Methylethyl)phenol Ortho: isopropyl Branched alkyl group increases lipophilicity; lower polarity
4-Cyclobutylphenol Para: cyclobutyl Reduced ring strain vs. cyclopropane; moderate steric hindrance
4-Heptylphenol Para: linear heptyl chain High hydrophobicity; typical of long-chain alkylphenols
4-(3-Hydroxypropyl)phenol Para: hydroxypropyl Enhanced water solubility due to terminal -OH group

Key Observations:

Ring Strain and Reactivity: The cyclopropane group in this compound introduces greater ring strain compared to cyclobutyl or linear alkyl substituents. This strain may increase susceptibility to ring-opening reactions or alter electronic properties (e.g., acidity) .

Hydrogen Bonding: The hydroxycyclopropyl group likely improves solubility in polar solvents relative to non-polar analogs like 2-(1-Methylethyl)phenol, which lacks additional -OH groups .

Biological Activity

2-(1-Hydroxycyclopropyl)phenol, also referred to by its chemical structure, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and case analyses.

  • IUPAC Name : this compound
  • CAS Number : 60068-23-7
  • Molecular Formula : C10H10O2
  • Molecular Weight : 162.19 g/mol

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Antimicrobial Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antimicrobial properties. A study conducted by researchers evaluated its effectiveness against various bacterial strains. The compound demonstrated notable inhibition of growth in both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in vitro using human cell lines. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was quantified using ELISA assays, revealing a dose-dependent response.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
102530
504550
1007065

These results indicate that this compound could be further explored for therapeutic applications in inflammatory diseases.

3. Cytotoxicity and Apoptosis Induction

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value ranging from 15 to 30 µM across different cell types (e.g., HeLa, MCF-7). Mechanistic studies suggested that the compound induces apoptosis through the activation of caspases, particularly caspase-3 and -9.

Case Studies

A recent case study highlighted the application of phenolic compounds in wastewater treatment, specifically focusing on phenol removal technologies. The study demonstrated that compounds similar to this compound can be effectively adsorbed and mineralized using advanced oxidation processes, showcasing their potential utility beyond biological applications.

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